XL-844
Descripción
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
XL844; XL 844; XL-844. |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Research indicates that XL-844 has several key biological activities:
- Enhancement of Radiosensitivity : this compound increases the sensitivity of cancer cells to radiation therapy, improving treatment outcomes .
- Induction of Apoptosis : The compound promotes apoptotic pathways in tumor cells, contributing to its anticancer efficacy .
- Potentiation of Chemotherapy : this compound enhances the effects of various chemotherapeutic agents while reducing associated toxicities .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Radiosensitivity | Increases effectiveness of radiation therapy in cancer cells |
| Apoptosis induction | Promotes programmed cell death in tumors |
| Chemotherapy potentiation | Enhances efficacy and reduces toxicity of chemotherapeutic agents |
Case Studies
Several preclinical studies have highlighted the effectiveness of this compound:
- Solid Tumor Study : A study evaluated this compound's effects on solid tumors, showing a significant reduction in tumor growth when combined with radiation therapy. This combination led to improved overall survival rates compared to control groups .
- Combination Therapy Trials : In trials assessing this compound with conventional chemotherapeutics, researchers found that it not only enhanced the efficacy of these agents but also mitigated their toxic side effects .
- Radiosensitization in Cell Lines : A study on HT-29 human colon cancer cells demonstrated that this compound significantly enhanced radiosensitivity by inhibiting CHK2 phosphorylation and promoting mitotic catastrophe. The enhancement factor was noted to be 1.42 at a survival fraction of 0.5 .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key differences between XL-844 and other checkpoint kinase inhibitors:
Key Findings:
Selectivity Profiles: this compound is unique for its dual Chk1/Chk2 inhibition with higher potency against Chk2, whereas AZD7762 lacks selectivity between the two kinases . PF-477736 and SCH 900776 are Chk1-selective, which may reduce off-target effects but limit utility in Chk2-driven cancers .
Mechanistic Differences: this compound and AZD7762 both abrogate the G2/M checkpoint but differ in downstream effects: this compound drives mitotic catastrophe , while AZD7762 disrupts homologous recombination repair .
Clinical Outcomes :
- Most Chk inhibitors, including this compound, AZD7762, and PF-477736, faced clinical termination due to toxicity or lack of efficacy . SCH 900776 remains an exception, advancing to Phase II trials due to its favorable safety profile .
- Structural analogs like OSI-930, despite sharing a thiophene carboxamide core with this compound, target entirely different pathways (VEGFR/Kit) and failed due to toxicity .
Métodos De Preparación
Analytical and Quality Control Data
To ensure the successful synthesis of XL-844, several analytical techniques are employed:
| Technique | Purpose | Typical Findings |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Characteristic chemical shifts confirming urea and aromatic protons |
| Mass Spectrometry | Molecular weight verification | Molecular ion peak at m/z 288 (M+H)+ |
| HPLC | Purity assessment | Purity > 98% after chromatographic purification |
| Elemental Analysis | Composition verification | Consistency with C14H17N5O2 formula |
Research Findings on Preparation Optimization
Yield Improvement : Optimization of reaction times and temperatures has been reported to improve yields, with particular attention to minimizing side reactions such as hydrolysis of isocyanate intermediates.
Scalability : The synthetic route has been adapted for scale-up with modifications to solvent volumes and purification methods to accommodate larger batch sizes without compromising purity.
Stability Considerations : this compound is typically isolated as a solid powder, stable under standard storage conditions, but sensitive to moisture, necessitating dry storage conditions.
Summary Table of Preparation Parameters
| Parameter | Description | Notes |
|---|---|---|
| Starting Materials | 2-(3-aminopropoxy)aniline, pyrazin-2-yl isocyanate | Commercially available or synthesized |
| Solvent | DCM, THF, DMF | Anhydrous preferred |
| Temperature | 0°C to room temperature | Controlled to optimize yield |
| Reaction Time | Several hours (typically 2–6 h) | Monitored by TLC or HPLC |
| Purification Method | Flash chromatography or preparative HPLC | Essential for >98% purity |
| Final Form | Solid powder | Stored under dry conditions |
Q & A
Q. What is the mechanism of action of XL-844 in disrupting DNA damage checkpoints?
this compound is a potent ATP-competitive inhibitor of both Chk1 and Chk2 kinases, critical regulators of the S-phase and G2/M checkpoints. It abrogates checkpoint activation by blocking phosphorylation of downstream targets like CDC25A, leading to premature mitotic entry and mitotic catastrophe in cancer cells . Methodologically, researchers can validate this mechanism using:
Q. How does this compound enhance the efficacy of gemcitabine in preclinical models?
this compound synergizes with gemcitabine by overriding the S-phase checkpoint, which gemcitabine activates to stall DNA replication. This forces cells into mitosis with unresolved DNA damage, increasing apoptosis. Key methodologies include:
- Clonogenic survival assays to quantify cell-killing synergy.
- Xenograft models (e.g., PANC-1 pancreatic cancer) to assess tumor growth inhibition in vivo .
- Immunohistochemistry for mitotic markers (e.g., phospho-histone H3) to confirm premature mitotic entry .
Advanced Research Questions
Q. How do contradictory findings on Chk1 vs. Chk2 inhibition by this compound impact experimental design?
While this compound is a dual Chk1/Chk2 inhibitor, evidence suggests context-dependent dominance:
- Chk2 inhibition drives radiosensitization in irradiated cells .
- Chk1 inhibition is critical for gemcitabine synergy by abrogating the S-phase checkpoint . Methodological recommendations:
- Use isoform-specific inhibitors (e.g., VRX046617 for Chk2) or siRNA knockdown to isolate Chk1/Chk2 roles.
- Validate kinase inhibition via kinase activity assays (e.g., ADP-Glo™) in specific treatment contexts .
Q. What experimental strategies mitigate toxicity risks when combining this compound with DNA-damaging agents?
this compound’s radioprotective effect in normal cells (e.g., mouse thymocytes) contrasts with tumor-selective radiosensitization . To optimize therapeutic index:
Q. Why did this compound fail in clinical trials despite preclinical efficacy, and how can this inform future translational studies?
this compound’s Phase I trial (NCT00475917) was discontinued due to challenges in:
- Dose optimization : Balancing target inhibition with toxicity.
- Tumor heterogeneity : Variable Chk1/Chk2 dependency across malignancies. Lessons for preclinical-to-clinical translation:
- Use patient-derived organoids to model inter-tumoral variability.
- Incorporate pharmacodynamic biomarkers (e.g., Chk1/2 activity in circulating tumor cells) to monitor target engagement .
Data Contradiction Analysis
Q. How to resolve discrepancies in this compound’s radiosensitization mechanisms across studies?
Some studies attribute this compound’s radiosensitization to Chk2 inhibition , while others emphasize Chk1’s role in replication stress . Analytical approaches:
- Conditional knockout models : Compare radiation response in Chk1-/Chk2-deficient isogenic cell lines.
- Time-course experiments : Map Chk1/Chk2 activation dynamics post-irradiation using phospho-specific antibodies .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
